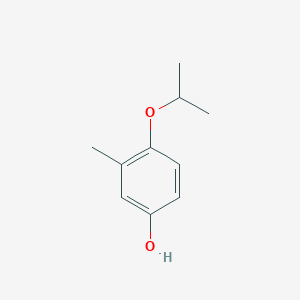
4-Isopropoxy-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-3-methylphenol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where the hydroxyl group is substituted with an isopropoxy group at the fourth position and a methyl group at the third position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Isopropoxy-3-methylphenol can be synthesized through a multi-step process starting from p-methyl phenol. The preparation involves the following steps:
Hydroxyl Protection: The hydroxyl group of p-methyl phenol is protected to prevent unwanted reactions.
Bromine Substitution: The protected compound undergoes bromination to introduce a bromine atom.
Etherification: The brominated compound is then subjected to etherification using isopropyl alcohol to introduce the isopropoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the selectivity of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-3-methylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as a preservative in various formulations .
Wirkmechanismus
The mechanism of action of 4-isopropoxy-3-methylphenol involves its interaction with cellular components. It is believed to disrupt cellular redox homeostasis by functioning as a redox cycler, which can lead to the inhibition of microbial growth. The compound may also interact with cellular ion channels and enzymes involved in xenobiotic detoxification .
Vergleich Mit ähnlichen Verbindungen
- Thymol (2-isopropyl-5-methylphenol)
- Carvacrol (5-isopropyl-2-methylphenol)
- 4-Isopropyl-3-methylphenol
Comparison: 4-Isopropoxy-3-methylphenol is unique due to its isopropoxy group, which imparts different chemical and biological properties compared to its analogs. Thymol and carvacrol, for instance, have isopropyl groups at different positions, leading to variations in their antimicrobial activities and applications .
Eigenschaften
IUPAC Name |
3-methyl-4-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSJXQFLISVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
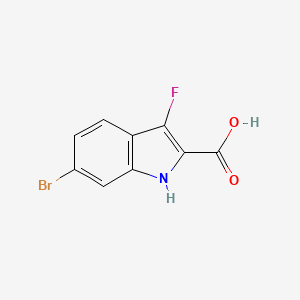
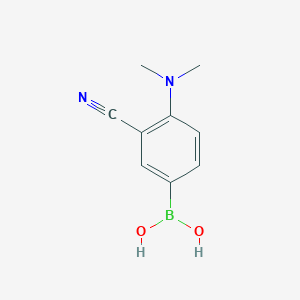
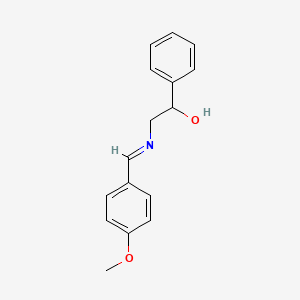
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2930235.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)
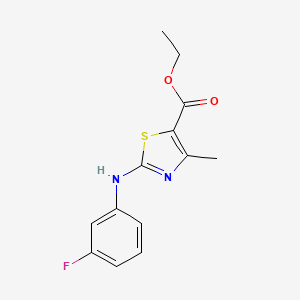
![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)
![3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile](/img/structure/B2930246.png)
